molecular formula C20H26Bi2I8N2O2 B12689312 (8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) CAS No. 94233-33-7

(8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-))

Cat. No.: B12689312
CAS No.: 94233-33-7
M. Wt: 1759.6 g/mol
InChI Key: YIGYOKMJKNFAOA-OEDGESOASA-H
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Description

(8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a cinchonan skeleton, and a bis(tetraiodobismuthate(1-)) moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) typically involves multiple steps, starting with the preparation of the cinchonan skeleton. This can be achieved through the reaction of cinchonine with methanol under acidic conditions to introduce the methoxy group. The resulting intermediate is then reacted with bismuth triiodide in the presence of a suitable solvent, such as acetonitrile, to form the bis(tetraiodobismuthate(1-)) complex.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is used as a catalyst in various organic reactions due to its unique structure and reactivity.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Cinchonine: A precursor in the synthesis of (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)).

    Quinine: Another cinchona alkaloid with similar structural features.

    Bismuth Subsalicylate: A bismuth-containing compound with antimicrobial properties.

Uniqueness

(8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is unique due to its combination of a cinchonan skeleton with a bis(tetraiodobismuthate(1-)) moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

94233-33-7

Molecular Formula

C20H26Bi2I8N2O2

Molecular Weight

1759.6 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-1-ium-4-yl)methanol;tetraiodobismuthanuide

InChI

InChI=1S/C20H24N2O2.2Bi.8HI/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;;;8*1H/q;2*+3;;;;;;;;/p-6/t13-,14-,19-,20+;;;;;;;;;;/m0........../s1

InChI Key

YIGYOKMJKNFAOA-OEDGESOASA-H

Isomeric SMILES

COC1=CC2=C(C=C[NH+]=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.I[Bi-](I)(I)I.I[Bi-](I)(I)I

Canonical SMILES

COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.I[Bi-](I)(I)I.I[Bi-](I)(I)I

Origin of Product

United States

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